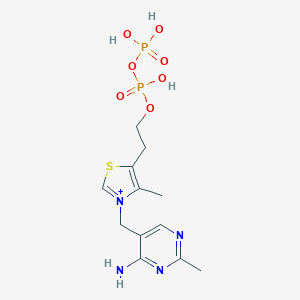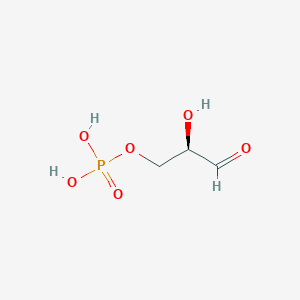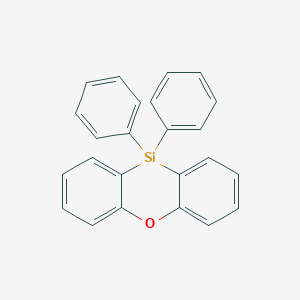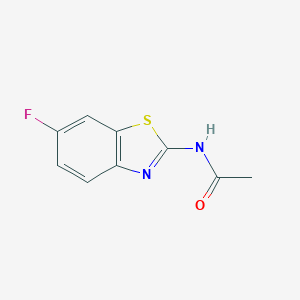
Acide 4-aminocinnamique
Vue d'ensemble
Description
4-Aminocinnamic acid is an organic compound with the chemical formula C9H9NO2. It is a derivative of cinnamic acid, where an amino group is substituted at the para position of the phenyl ring. This compound appears as a white crystalline solid and is soluble in hot water and ethanol. It is used in various organic synthesis reactions and has applications in biochemistry and material science .
Applications De Recherche Scientifique
4-Aminocinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a fluorescent probe in biochemical assays.
Medicine: It has potential antibacterial properties and is being explored for use in antibacterial materials.
Industry: It is used in the modification of cellulose fibers to impart antibacterial properties, making it useful in medical and food packaging applications
Mécanisme D'action
Target of Action
The primary target of 4-Aminocinnamic acid is bacterial cells, specifically Staphylococcus aureus and Escherichia coli . The compound exhibits excellent antibacterial activity against these organisms .
Mode of Action
4-Aminocinnamic acid is chemically grafted onto dialdehyde cellulose fibers (DCFs) through a Schiff base reaction . This modification process results in the creation of 4-aminocinnamic acid-modified DCFs (C-DCFs), which exhibit antibacterial properties .
Biochemical Pathways
The compound’s antibacterial activity suggests it may interfere with essential bacterial processes, leading to cell death .
Result of Action
The primary result of 4-Aminocinnamic acid’s action is its antibacterial activity. The compound exhibits excellent antibacterial activity against S. aureus and E. coli , with inhibition ratios greater than 99.6% and 99.0% , respectively . This suggests that 4-Aminocinnamic acid could be a potent antibacterial agent.
Action Environment
The action of 4-Aminocinnamic acid is robust in various environments. The C-DCFs, for instance, maintain a 99% antibacterial ratio even after two months of exposure to the air environment
Analyse Biochimique
Biochemical Properties
It has been found to exhibit antibacterial properties . In a study, cellulose fibers were modified with 4-ACA, resulting in antibacterial cellulose-based materials . The 4-ACA modified fibers exhibited excellent antibacterial activity against S. aureus and E. coli, with inhibition ratios greater than 99.6% and 99.0%, respectively .
Cellular Effects
The cellular effects of 4-Aminocinnamic acid It has been shown to have antibacterial effects, suggesting that it may interact with bacterial cells in a way that inhibits their growth
Molecular Mechanism
The exact molecular mechanism of 4-Aminocinnamic acid is not completely understood. It’s postulated that the compound behaves as a nucleophile, interacting with electrophilic species such as carbonyl compounds and aldehydes .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Aminocinnamic acid One study showed that 4-ACA modified cellulose fibers maintained their antibacterial effectiveness for at least two months .
Metabolic Pathways
4-Aminocinnamic acid: is part of the metabolic systems of plants and microorganisms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Aminocinnamic acid can be synthesized through several methods. One common method involves the reaction of benzaldehyde with ammonia in ethanol to form benzylamine. This intermediate then undergoes a nucleophilic addition reaction with salicylaldehyde under basic conditions to yield 4-Aminocinnamic acid .
Industrial Production Methods: In industrial settings, 4-Aminocinnamic acid can be produced using enzyme-catalyzed reactions. For instance, phenylalanine ammonia-lyase derived from yeast Rhodotorula glutinis can convert 4-aminophenylalanine to 4-Aminocinnamic acid efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Aminocinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form 4-aminophenylpropionic acid.
Substitution: The amino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium periodate (NaIO4) is commonly used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for reduction.
Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: 4-Aminophenylpropionic acid.
Substitution: Various substituted derivatives depending on the electrophile used
Comparaison Avec Des Composés Similaires
Cinnamic acid: The parent compound, lacking the amino group.
4-Aminobenzoic acid: Similar structure but with a carboxyl group instead of the cinnamic acid moiety.
4-Nitrocinnamic acid: Similar structure but with a nitro group instead of an amino group.
Uniqueness: 4-Aminocinnamic acid is unique due to its combination of the cinnamic acid backbone with an amino group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring both structural rigidity and functional versatility .
Propriétés
IUPAC Name |
(E)-3-(4-aminophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,10H2,(H,11,12)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLPMPPNHIACPD-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870966 | |
| Record name | (2E)-3-(4-Aminophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2393-18-2, 17570-30-8 | |
| Record name | p-Aminocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2393-18-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1780 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-3-(4-Aminophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-aminocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Aminocinnamic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW9877G4G4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)











